![molecular formula C19H30N2O3 B5608116 4-(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5608116.png)
4-(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol
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Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical reactions that aim to introduce specific functional groups to the piperazine core. These synthetic routes often employ strategies such as acylation, sulfonation, and substitution to achieve the desired molecular architecture. The synthesis can be optimized to improve yields and selectivity, highlighting the intricate balance between reaction conditions and the nature of substituents (Wang et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives reveals a rich tapestry of intermolecular interactions and conformations. X-ray diffraction studies, for example, provide detailed insights into the arrangement of atoms within the crystal lattice, elucidating factors such as hydrogen bonding patterns, molecular orientations, and crystal packing. These structural insights are crucial for understanding the compound's physical properties and reactivity (Zhang et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including cyclocondensation and electrophilic substitutions, influenced by the nature of their substituents. These reactions not only demonstrate the compound's reactivity but also its potential for functionalization and application in the synthesis of more complex molecules. The electronic and steric effects of substituents play a significant role in dictating the course of these reactions, impacting both yield and selectivity (Mahata et al., 2003).
Safety and Hazards
properties
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-19(2,23)8-7-16-5-4-6-17(15-16)18(22)21-11-9-20(10-12-21)13-14-24-3/h4-6,15,23H,7-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWPRPUYRHTOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCOC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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